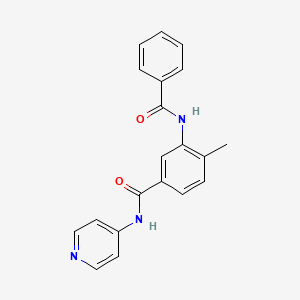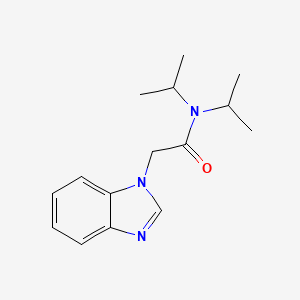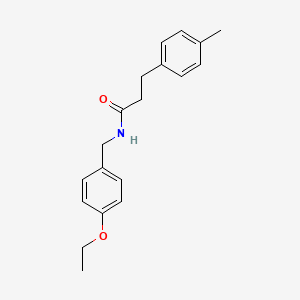
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Übersicht
Beschreibung
3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and is classified as a multi-kinase inhibitor. Sorafenib is a potent inhibitor of various protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β.
Wirkmechanismus
The mechanism of action of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide are primarily related to its ability to inhibit protein kinases. Sorafenib has been shown to decrease cell proliferation and induce apoptosis in cancer cells. It also inhibits angiogenesis by blocking the formation of new blood vessels. Sorafenib has been found to have minimal effects on normal cells and tissues, which makes it a promising therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide in lab experiments is its specificity for protein kinases. Sorafenib has been extensively studied and has been found to be a potent inhibitor of several kinases that are involved in cancer progression. However, one of the limitations of Sorafenib is its potential toxicity and side effects. It is important to use appropriate dosages and to monitor the effects of Sorafenib in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide. One potential area of research is the development of new analogs of Sorafenib that have improved potency and specificity for protein kinases. Another area of research is the identification of biomarkers that can predict the response to Sorafenib treatment in cancer patients. Additionally, the combination of Sorafenib with other therapeutic agents is a promising area of research for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
3-benzamido-4-methyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-8-16(20(25)22-17-9-11-21-12-10-17)13-18(14)23-19(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRSNPOIKJYWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)
![[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4446962.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)


![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![2-[(2-{[4-(diethylamino)benzyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4447053.png)
